molecular formula C5H11NO3 B159712 (2S,3R)-3-Hydroxynorvaline CAS No. 10148-67-1

(2S,3R)-3-Hydroxynorvaline

Cat. No.: B159712
CAS No.: 10148-67-1
M. Wt: 133.15 g/mol
InChI Key: LGVJIYCMHMKTPB-DMTCNVIQSA-N
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Description

(2S,3R)-3-Hydroxynorvaline is a non-proteinogenic amino acid that has garnered interest due to its unique stereochemistry and potential applications in various fields. This compound is characterized by the presence of a hydroxyl group at the third carbon of the norvaline backbone, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-Hydroxynorvaline typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts or auxiliaries to achieve the desired configuration. For instance, the enantioselective reduction of keto acids or the use of chiral pool synthesis from naturally occurring amino acids can be employed .

Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as the use of engineered microorganisms to produce the compound through fermentation processes. These methods are advantageous due to their scalability and environmental friendliness .

Chemical Reactions Analysis

Types of Reactions: (2S,3R)-3-Hydroxynorvaline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group.

    Reduction: The keto group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-ketonorvaline, while reduction can regenerate the original hydroxyl compound .

Scientific Research Applications

(2S,3R)-3-Hydroxynorvaline has several scientific research applications:

Mechanism of Action

The mechanism by which (2S,3R)-3-Hydroxynorvaline exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by mimicking the natural substrate and binding to the active site. This interaction can disrupt normal enzyme function and lead to various biological effects .

Comparison with Similar Compounds

  • (2S,3R)-3-Methylglutamate
  • (2S,3R)-3-Alkylglutamates
  • (2S,3R)-3-Alkenylglutamates

Comparison: (2S,3R)-3-Hydroxynorvaline is unique due to the presence of the hydroxyl group at the third carbon, which distinguishes it from other similar compounds like (2S,3R)-3-Methylglutamate that have different substituents at the same position.

Properties

IUPAC Name

(2S,3R)-2-amino-3-hydroxypentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3/c1-2-3(7)4(6)5(8)9/h3-4,7H,2,6H2,1H3,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGVJIYCMHMKTPB-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80449498
Record name (2S,3R)-3-HYDROXYNORVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10148-67-1
Record name (2S,3R)-3-HYDROXYNORVALINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80449498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of (2S,3R)-3-Hydroxynorvaline into the MUC1 glycopeptide impact its interaction with anti-MUC1 antibodies?

A: Replacing threonine with this compound in the MUC1 glycopeptide enhances its binding affinity to anti-MUC1 antibodies []. This is attributed to the additional methylene group in the this compound side chain, which strengthens a CH/π interaction within the antigen-antibody complex []. Although an enthalpy-entropy trade-off exists, the enhanced interaction leads to a slightly higher binding affinity compared to the natural threonine-containing counterpart [].

Q2: What is the significance of the conformational dynamics of the this compound containing glycopeptide in its function as a vaccine candidate?

A: Conformational analysis in water revealed that the this compound containing glycopeptide exhibits similar conformational flexibility to the natural threonine-containing variant []. This similarity is crucial because it allows the synthetic antigen to effectively mimic the natural antigen's behavior in solution []. This mimicry is essential for stimulating a robust and specific anti-MUC1 immune response [].

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